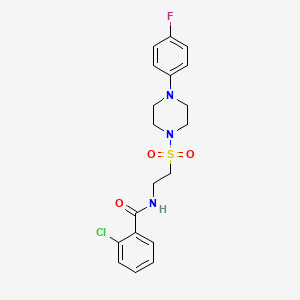
2-chloro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a useful research compound. Its molecular formula is C19H21ClFN3O3S and its molecular weight is 425.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-chloro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide, commonly referred to as compound 897618-67-6, is a synthetic benzamide derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic implications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzamide core.
- A chlorine atom at the 2-position.
- A piperazine moiety substituted with a fluorophenyl group.
- A sulfonyl group linked to an ethyl chain.
The molecular weight of this compound is approximately 425.9 g/mol , and its CAS number is 897618-67-6 .
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For example, studies indicate that similar benzamide derivatives can act as inhibitors of histone deacetylases (HDACs), which play critical roles in gene expression regulation .
- Antitumor Activity : Preliminary investigations suggest that this compound exhibits significant antiproliferative effects against various cancer cell lines. Its mechanism may involve inducing apoptosis and cell cycle arrest, particularly in solid tumors .
- Receptor Modulation : The piperazine ring suggests potential interactions with neurotransmitter receptors, which could imply psychotropic effects or modulation of neural pathways .
Efficacy in Cell Lines
A summary of the biological activity observed in various studies is presented in Table 1.
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study 1 | HepG2 (Liver Cancer) | 1.30 | HDAC inhibition; apoptosis induction |
| Study 2 | MCF-7 (Breast Cancer) | 18.0 | PARP inhibition; enhanced cleavage of PARP1 |
| Study 3 | A549 (Lung Cancer) | Not reported | Potential receptor modulation |
Case Study 1: HDAC Inhibition
In a study examining the effects of related benzamide compounds, it was found that this compound exhibited potent inhibition against HDAC3 with an IC50 value comparable to established inhibitors like SAHA . This suggests a promising role in cancer treatment by altering epigenetic regulation.
Case Study 2: Antiproliferative Effects
A recent investigation into the antiproliferative activities of this compound showed significant growth inhibition in HepG2 cells, with a tumor growth inhibition rate of approximately 48.89% in xenograft models . The results indicated that the compound not only inhibited cell proliferation but also promoted apoptosis and induced G2/M phase cell cycle arrest.
Propriétés
IUPAC Name |
2-chloro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O3S/c20-18-4-2-1-3-17(18)19(25)22-9-14-28(26,27)24-12-10-23(11-13-24)16-7-5-15(21)6-8-16/h1-8H,9-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAZXOVGTVRWJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














